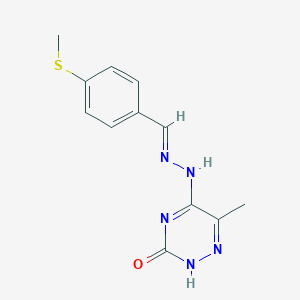![molecular formula C14H22N2O3S B254783 N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine, also known as BMS-986020, is a small molecule antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It was first synthesized by Bristol-Myers Squibb (BMS) as a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis.
Mécanisme D'action
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that is expressed on lymphocytes and endothelial cells. The S1P1 receptor plays a crucial role in lymphocyte migration and immune cell trafficking. By blocking the S1P1 receptor, this compound prevents the egress of lymphocytes from lymphoid organs, which reduces the infiltration of immune cells into inflamed tissues.
Biochemical and Physiological Effects
In addition to its effects on lymphocyte migration and immune cell trafficking, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce blood pressure in preclinical studies, which is thought to be due to its effects on endothelial cell function. Additionally, this compound has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine in lab experiments is its specificity for the S1P1 receptor. This allows researchers to selectively target this receptor without affecting other S1P receptors or unrelated targets. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.
Orientations Futures
There are several potential future directions for the study of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, this compound could be studied for its effects on other physiological systems, such as the cardiovascular system or the central nervous system. Finally, further research is needed to fully understand the pharmacological properties of this compound and its potential as a therapeutic agent for autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine involves several steps, starting with the reaction of 4-chloroaniline with sodium sulfite to form 4-amino-phenyl sulfone. The sulfone is then reacted with 4-morpholine-sulfonic acid to form N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone. The final step involves the reaction of N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone with butylamine to form this compound.
Applications De Recherche Scientifique
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been extensively studied for its potential use in treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to reduce the migration of lymphocytes from lymphoid organs, which could help prevent the infiltration of immune cells into inflamed tissues. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
Propriétés
Formule moléculaire |
C14H22N2O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-butyl-4-morpholin-4-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-2-3-8-15-13-4-6-14(7-5-13)20(17,18)16-9-11-19-12-10-16/h4-7,15H,2-3,8-12H2,1H3 |
Clé InChI |
HVHAKOLQCWHRRL-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
SMILES canonique |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
